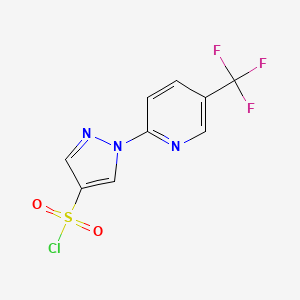

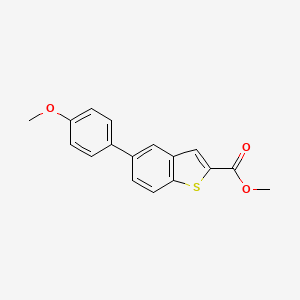

![molecular formula C13H18N4S B1320649 4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine CAS No. 874776-29-1](/img/structure/B1320649.png)

4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine" is a derivative of the pyrimido[4,5-b][1,4]diazepine class, which is a bicyclic system combining a pyrimidine and a diazepine ring. This class of compounds has been the subject of various synthetic efforts due to their potential neurotropic activities, including anticonvulsant and sedative properties, and their utility in drug discovery .

Synthesis Analysis

The synthesis of related pyrimido[4,5-b][1,4]diazepine derivatives typically involves the reaction of diamino pyrimidines with other reactants such as 1-aryl-3-(dimethylamino)-1-propanones in acidic media . Another approach includes the use of dichloropyrimidine aldehyde, N-substituted amino acid esters, and amines to construct the core structure . Green synthesis methods have also been employed, using 1,2-diketones and 4,6-diamino pyrimidines as precursors in the presence of cationic surfactants . These methods demonstrate the versatility and efficiency of synthesizing such compounds, which can be further functionalized for potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of pyrimido[4,5-b][1,4]diazepine derivatives is elucidated using detailed NMR analysis, including 13C, 1H, and DEPT experiments, as well as selective 13C{1H} decoupling experiments . These techniques allow for the determination of the substitution pattern and the confirmation of the bicyclic framework.

Chemical Reactions Analysis

The chemical reactivity of pyrimido[4,5-b][1,4]diazepine derivatives includes their ability to undergo further functionalization and derivatization. For instance, the reaction of 4,5-diaminopyrimidine with acetoacetic ester can yield various condensation products, including isomeric dihydropyrimido[4,5-b][1,4]-diazepinones, which can further rearrange under certain conditions . Additionally, photochemical reactions of related pyrimidinol compounds can lead to different addition products and rearrangements, demonstrating the diverse reactivity of this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimido[4,5-b][1,4]diazepine derivatives are influenced by their substituents and the synthetic methods employed. For example, the use of different diketones in green synthesis affects the yield and reaction time, with fluorinated derivatives showing variations in activity . The neurotropic properties, including anticonvulsant and sedative effects, are significant for the potential therapeutic use of these compounds . The ability to rapidly synthesize multi-substituted derivatives provides a versatile scaffold for drug discovery, allowing for the exploration of a wide range of biological activities .

Applications De Recherche Scientifique

Neurotropic Properties and Potential Therapeutic Applications

Research has explored the synthesis of various thieno[2,3-d]pyrimidine derivatives and their neurotropic properties. For instance, Paronikyan et al. (2010) developed methods for synthesizing condensed thieno[3,2-d]pyrimidines, revealing compounds with anticonvulsant activity and sedative properties. These compounds were found to exhibit effects analogous to the well-known drug diazepam, indicating potential therapeutic applications in neurology and psychiatry (Paronikyan et al., 2010).

Tautomerism and Chemical Properties

The tautomerism of 1,4-diazepines fused with pyrimidine rings, including structures similar to 4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine, has been studied through methods like NMR spectroscopy and quantum chemical calculations. Chebanov et al. (2003) found that for certain derivatives, the enamine form is more stable than the diimine form, influenced by electron-withdrawing effects and the formation of intermolecular hydrogen bonds (Chebanov et al., 2003).

Synthesis and Potential for Antitumor Activity

The synthesis of thieno[2,3-d]pyrimidine derivatives and their potential for antitumor activity has been a subject of research. Alqasoumi et al. (2009) synthesized novel thieno[2,3-d]pyrimidine derivatives, some of which showed promising radioprotective and antitumor activities. This study highlights the potential of these compounds in cancer research and therapy (Alqasoumi et al., 2009).

Anxiolytic, Sedative, and Hypnotic Activities

Studies have also focused on the anxiolytic, sedative, and hypnotic activities of pyrimidine-based diazepine derivatives. Chinnasamy et al. (2017) synthesized Pyrimidino-4,6-(2,4-Diazepine) derivatives and evaluated their anxiolytic, sedative, and hypnotic activity, finding significant activity in some cases compared to standard Diazepam (Chinnasamy et al., 2017).

Potential as Antianxiety Agents

Kirkpatrick et al. (1977) synthesized and evaluated pyrazolo[1,5-a]pyrimidine derivatives for antianxiety properties. Some derivatives showed anxiolytic effects comparable to benzodiazepines like diazepam and chlorodiazepoxide, without potentiating the CNS depressant effects of ethanol or barbiturates (Kirkpatrick et al., 1977).

Mécanisme D'action

Pyrimidine derivatives exert their pharmacological effects through various mechanisms. For instance, their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Some pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Orientations Futures

Pyrimidines and their derivatives have shown a wide range of pharmacological effects, making them a promising area for future research . Future research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is another potential future direction .

Propriétés

IUPAC Name |

4-(1,4-diazepan-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4S/c1-9-10(2)18-13-11(9)12(15-8-16-13)17-6-3-4-14-5-7-17/h8,14H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHCLKZEVRYHSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)N3CCCNCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate](/img/structure/B1320567.png)

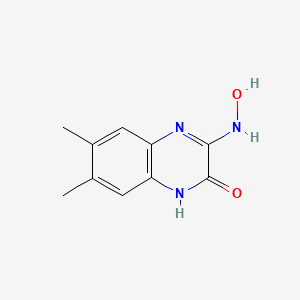

![6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1320570.png)

![1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid](/img/structure/B1320581.png)

![1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1320585.png)

![Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}tetrahydro-1(2h)-pyrazinecarboxylate](/img/structure/B1320587.png)

![6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B1320588.png)

![2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride](/img/structure/B1320593.png)